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molecular formula C16H15NO2 B3054984 6-Methoxy-2-(4-methoxyphenyl)-1H-indole CAS No. 62655-56-5

6-Methoxy-2-(4-methoxyphenyl)-1H-indole

Cat. No. B3054984
M. Wt: 253.29 g/mol
InChI Key: IPLDCJXQHIIQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04661511

Procedure details

A solution of 33 grams (0.16 mole) of 4-methoxy-bromacetophenone in 230 ml of xylene was dropped into a mixture of 54.5 grams (0.45 mole) of m-anisidine and 76 ml of N,N-dimethyl aniline which was heated to 170° C. bath temperature. After cooling the mixture was treated with ethyl acetate and extracted by shaking with 2N HCl. The aqueous phase was again terated with ethyl acetate and the combined organic phases extracted by shaking several times with 2N HCl. After washing with water and drying the solvent was removed in a vacuum. The crystalline residue was washed colorless with a little ethyl acetate. Yield: 18.8 grams, M.P. 228°-230° C.
[Compound]
Name
4-methoxy-bromacetophenone
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
54.5 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[CH:4]=1.CN(C)C1C=CC=CC=1.[C:19]([O:22][CH2:23][CH3:24])(=O)C.[C:25]1([CH3:32])[C:26](C)=[CH:27]C=[CH:29][CH:30]=1>>[CH3:19][O:22][C:23]1[CH:24]=[CH:32][C:25]([C:26]2[NH:9][C:5]3[C:6]([CH:27]=2)=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=3)=[CH:30][CH:29]=1

Inputs

Step One
Name
4-methoxy-bromacetophenone
Quantity
33 g
Type
reactant
Smiles
Name
Quantity
54.5 g
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Name
Quantity
76 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
230 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
by shaking with 2N HCl
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted
EXTRACTION
Type
EXTRACTION
Details
the combined organic phases extracted
STIRRING
Type
STIRRING
Details
by shaking several times with 2N HCl
WASH
Type
WASH
Details
After washing with water
CUSTOM
Type
CUSTOM
Details
drying the solvent
CUSTOM
Type
CUSTOM
Details
was removed in a vacuum
WASH
Type
WASH
Details
The crystalline residue was washed colorless with a little ethyl acetate

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C=1NC2=CC(=CC=C2C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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